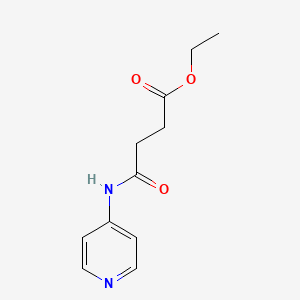

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate

Description

Contextualization within Butanoic Acid and Pyridine (B92270) Derivatives

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate is structurally characterized by an ethyl ester of a four-carbon carboxylic acid (butanoate), which is functionalized with a keto group at the 4-position and a pyridin-4-ylamino group. This structure firmly places it within the classes of both butanoic acid derivatives and substituted pyridines.

Butanoic acid and its derivatives are prevalent in nature and have been the subject of extensive research, showing a wide range of biological activities including potential anti-inflammatory and antimicrobial properties. frontiersin.orgnih.gov The ester and ketone functionalities within the butanoate chain offer sites for chemical modification and potential interaction with biological targets.

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of natural products and synthetic compounds with pharmaceutical applications. ajrconline.org Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and its ability to interact with biological systems. nih.gov

Significance of the Pyridin-4-ylamino Moiety in Chemical Biology and Synthesis

The pyridin-4-ylamino moiety is of particular importance due to its relationship with 4-aminopyridine (B3432731). 4-Aminopyridine is a well-known potassium channel blocker and has been developed as a therapeutic agent for conditions such as multiple sclerosis. The derivatization of the amino group in 4-aminopyridine, as seen in the subject compound, is a common strategy in medicinal chemistry to modulate its pharmacological properties. The formation of an amide linkage with the butanoate chain creates a more complex molecule with potentially altered biological activity and target specificity.

The presence of the pyridin-4-ylamino group can introduce key structural features, such as hydrogen bonding capabilities and the potential for pi-stacking interactions, which are crucial for molecular recognition in biological systems. The synthesis of such N-substituted pyridine derivatives is a focal point in the development of new therapeutic agents.

Overview of Current Research Trajectories for Related Chemical Scaffolds

Current research into chemical scaffolds related to this compound is multifaceted, with a strong emphasis on the development of novel bioactive compounds. The conjugation of pyridine moieties with various aliphatic and aromatic structures is a prominent strategy in the design of new anticancer, antimicrobial, and anti-inflammatory agents.

Researchers are actively exploring "hybrid molecules" that combine the beneficial properties of different pharmacophores. For instance, the linkage of a pyridine ring to other heterocyclic systems or aliphatic chains is being investigated to create compounds with enhanced efficacy and novel mechanisms of action. These studies often involve computational modeling to predict the interactions of these new molecules with biological targets, followed by synthesis and biological evaluation.

The exploration of pyridinone derivatives, which share structural similarities with the subject compound, is also a vibrant area of research. These compounds have shown a broad spectrum of biological activities and are being investigated for various therapeutic applications. frontiersin.orgnih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information related to the chemical entities discussed in this article.

| Compound Name | Molecular Formula | Key Structural Features | General Area of Research Interest |

|---|---|---|---|

| This compound | C11H14N2O3 | Ethyl ester, Ketone, Pyridin-4-ylamino group | Chemical Biology, Synthetic Chemistry |

| Butanoic Acid | C4H8O2 | Carboxylic acid | Metabolism, Medicinal Chemistry |

| Pyridine | C5H5N | Heterocyclic aromatic ring | Medicinal Chemistry, Agrochemicals |

| 4-Aminopyridine | C5H6N2 | Pyridine with an amino group at the 4-position | Neuropharmacology, Potassium channel modulation |

Detailed Research Findings

While specific research on this compound is not widely published, the broader research on its constituent scaffolds provides a strong basis for its scientific interest.

Butanoic Acid Derivatives in Drug Discovery: Studies have shown that modifying the simple butanoic acid structure can lead to compounds with significant biological effects. The introduction of aromatic and heterocyclic rings is a common strategy to enhance their therapeutic potential. frontiersin.org

Pyridine as a Privileged Scaffold: The pyridine ring is present in numerous FDA-approved drugs and is considered a "privileged scaffold" in medicinal chemistry. Its ability to engage in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.govnih.gov

4-Aminopyridine and its Derivatives: Research into 4-aminopyridine has established its role as a potassium channel blocker, which has led to its use in treating neurological disorders. The derivatization of the amino group is a key area of investigation to improve its therapeutic index and explore new applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)4-3-10(14)13-9-5-7-12-8-6-9/h5-8H,2-4H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQCIBHCUZCYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate

Precursor Synthesis and Strategic Functionalization

The construction of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate hinges on the availability of two key precursors: 4-aminopyridine (B3432731) and an ethyl ester derivative of succinic acid. The primary strategy involves the formation of an amide bond between these two fragments.

4-Aminopyridine Synthesis: A common laboratory and industrial synthesis of 4-aminopyridine starts from 4-nitropyridine-N-oxide. This precursor undergoes reduction, often using iron powder in the presence of mineral acids like hydrochloric or sulfuric acid, to yield 4-aminopyridine. semanticscholar.org The reaction with iron and 25-30% sulfuric acid has been reported to give good yields of the desired product. semanticscholar.org Post-reaction work-up typically involves neutralization and extraction with a suitable organic solvent, such as ethyl acetate. semanticscholar.org

Succinic Acid Moiety Functionalization: The butanoate portion of the target molecule is derived from succinic acid. To facilitate the amide bond formation, succinic acid must be activated. A common and efficient method is the conversion of succinic acid to succinic anhydride (B1165640) by heating. This anhydride can then react directly with 4-aminopyridine. Alternatively, succinic acid can be converted to its mono-ethyl ester, ethyl 3-carboxypropanoate, which then requires activation of the remaining carboxylic acid group, for instance, by conversion to an acid chloride (ethyl succinoyl chloride), to react with 4-aminopyridine.

A plausible and direct synthetic route is the reaction of 4-aminopyridine with succinic anhydride to form 4-oxo-4-(pyridin-4-ylamino)butanoic acid. This intermediate carboxylic acid can then be esterified to the final product, this compound. The esterification can be achieved using ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. A similar esterification procedure is reported for the synthesis of ethyl 4-pyridylacetate from 4-pyridylacetic acid using ethanol and concentrated sulfuric acid. prepchem.com

| Precursor | Starting Material | Key Transformation |

| 4-Aminopyridine | 4-Nitropyridine-N-oxide | Reduction with iron and mineral acid |

| Ethyl Succinate Derivative | Succinic Acid | Conversion to succinic anhydride or a mono-ester acid chloride |

Stereoselective Synthesis Approaches for Related Derivatives

While this compound itself is achiral, the butanoate backbone presents opportunities for stereoselective modifications to create chiral derivatives. For instance, the introduction of a substituent at the 2 or 3-position of the butanoate chain would create a stereocenter.

A relevant example of stereoselective synthesis in a similar system is the preparation of ethyl 2-((S)-1-phenylethylamino)-4-oxo-4-phenylbutanoate. This synthesis utilizes a Mannich-type reaction between acetophenone, ethyl glyoxylate, and (S)-phenethylamine in the presence of a chiral catalyst, such as L-proline, in an organic solvent. google.com This approach demonstrates how chiral amines and catalysts can be used to control the stereochemical outcome of reactions that form C-N and C-C bonds in butanoate structures. Such methodologies could be adapted to synthesize chiral derivatives of this compound.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of safer solvents, catalytic reactions, and atom economy.

Atom Economy: The proposed synthesis from 4-aminopyridine and succinic anhydride is highly atom-economical, as the main reaction is an addition, with no byproducts formed in the amide formation step. The subsequent esterification produces water as the only byproduct.

Catalysis: The use of catalytic amounts of DMAP and sulfuric acid is preferable to stoichiometric reagents. Furthermore, exploring organocatalysts could offer a greener alternative. For instance, glutamic acid has been employed as a biodegradable and eco-friendly organocatalyst for the synthesis of other nitrogen-containing heterocyclic compounds. nih.gov Immobilized catalysts, such as DMAP grafted onto a solid support, can also be used to facilitate catalyst recovery and reuse, further enhancing the green credentials of the process. academie-sciences.fr

Solvent Choice: The selection of solvents with lower environmental impact is a core principle of green chemistry. While chlorinated solvents are effective, exploring greener alternatives like ethyl acetate, 2-methyltetrahydrofuran, or even solvent-free conditions for the acylation step would be beneficial.

Scale-Up Considerations and Process Chemistry Aspects

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several process chemistry aspects.

Reaction Control: On a larger scale, the exothermic nature of the acylation and esterification reactions must be managed through controlled addition of reagents and efficient heat dissipation to ensure safety and prevent side reactions.

Purification: The purification of the final product is a critical step. Crystallization is often the preferred method for large-scale production due to its efficiency and cost-effectiveness. The choice of crystallization solvent will be crucial for obtaining a high-purity product with a good yield and a suitable crystal morphology for further processing.

Waste Management: The acidic and basic streams generated during the work-up and neutralization steps will need to be managed and treated. The recovery and recycling of solvents will also be an important economic and environmental consideration.

Regulatory Compliance: The entire process must comply with relevant safety and environmental regulations, including the handling of hazardous materials and the disposal of chemical waste.

Comprehensive Spectroscopic and Advanced Structural Elucidation of Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate

High-resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D Techniques)

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate, a complete NMR analysis would involve 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments.

¹H NMR: This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), two methylene (B1212753) groups of the butanoate chain (likely complex multiplets appearing as triplets), and the protons of the pyridine (B92270) ring (typically appearing as doublets in the aromatic region). The N-H proton of the amino linkage would likely appear as a broad singlet.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the two carbonyl carbons (amide and ester), the carbons of the pyridine ring, the methylene carbons of the butanoate chain, and the carbons of the ethyl ester group.

Without experimental data, a table of predicted chemical shifts and coupling constants cannot be accurately generated.

High-resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and studying the fragmentation of a compound.

Molecular Formula Confirmation: HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimental value (typically within a few parts per million) to unambiguously confirm the molecular formula.

Fragmentation Analysis: By analyzing the fragment ions produced, one could deduce the molecule's structure. Expected fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the butanoate chain, and fragmentation of the pyridine ring. A detailed analysis of these fragments would provide strong evidence for the proposed connectivity of the molecule.

Specific HRMS data and a confirmed fragmentation pattern are not available in the reviewed literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise information on:

Molecular Conformation: The exact spatial arrangement of the atoms, including the planarity of the pyridine ring and the conformation of the flexible butanoate chain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the bonding characteristics.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., involving the N-H group and carbonyl oxygens) and other non-covalent interactions that dictate how the molecules pack in the crystal lattice.

A search for crystallographic data did not yield any results for this specific compound, and therefore, no structural data or tables can be presented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show characteristic absorption bands for the N-H stretch (typically around 3300 cm⁻¹), C-H stretches (around 2850-3100 cm⁻¹), a sharp C=O stretch for the ester (around 1735 cm⁻¹), another C=O stretch for the amide (amide I band, around 1680 cm⁻¹), and C=C/C=N stretches from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring, which often give strong Raman signals.

Specific, experimentally obtained vibrational spectra for this compound have not been found.

Computational and Theoretical Investigations of Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational in the computational study of molecular systems. For a compound like Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate, these methods would be employed to calculate its optimized geometry, electronic structure, and other physicochemical properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often chosen for their balance of accuracy and computational cost in studying organic molecules. researchgate.netnih.gov These calculations would provide a detailed understanding of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

The electronic structure of this compound would be elucidated through quantum chemical calculations. These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in similar molecules, the oxygen and nitrogen atoms are often identified as nucleophilic centers, while hydrogen atoms attached to electronegative atoms are electrophilic centers.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For analogous compounds, these values are typically calculated to predict their reactivity profiles. researchgate.net

Below is a hypothetical data table illustrating the kind of data that would be generated from such an analysis:

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Theoretical simulations of spectroscopic properties are invaluable for interpreting experimental data. Using methods like Time-Dependent DFT (TD-DFT), it is possible to predict the UV-Visible absorption spectra of a molecule. materialsciencejournal.org These calculations can provide information about the electronic transitions between molecular orbitals. Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For related pyridine (B92270) derivatives, DFT calculations have been successfully used to simulate their spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility and the nature of its intermolecular interactions in different environments (e.g., in solution). By simulating the molecule's trajectory, one can identify the most stable conformers and understand how the molecule interacts with solvent molecules or other surrounding species. This information is particularly important for understanding its behavior in biological systems.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.com This method is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. mdpi.com The process involves placing the ligand into the binding site of the receptor and calculating a docking score, which represents the binding affinity. Studies on similar pyridine-containing compounds have utilized molecular docking to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. peerj.commdpi.com

A hypothetical table of results from a docking study is presented below:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein 1 | Data not available | Data not available |

| Protein 2 | Data not available | Data not available |

| Protein 3 | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods can be used to elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For reactions involving this compound, computational transition state analysis could provide a detailed, step-by-step understanding of the reaction pathway. By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products, providing valuable insights that can be used to optimize reaction conditions. Plausible mechanisms for the formation of similar compounds have been proposed and supported by computational studies. mdpi.com

Investigation of Biological Activities and Molecular Mechanisms of Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate

In Vitro Enzymatic Assays and Target Identification

No data available.

Receptor Binding Profiling and Ligand-Target Interactions

No data available.

Cellular Assays in Defined Cell Lines (e.g., proliferation, apoptosis, migration, viability)

No data available.

Specific Cell Line Response Profiling

No data available.

Cell Cycle Modulation and Signaling Pathway Analysis

No data available.

Antimicrobial Spectrum and Mechanism of Action (in vitro)

No data available.

In Vivo Pharmacological Evaluation in Animal Models

No data available.

Efficacy Assessment in Disease Models (Animal Studies Only)

There is no available research detailing the efficacy of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate in any animal models of disease.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

The pharmacokinetic and pharmacodynamic properties of this compound in animal systems have not been described in the scientific literature.

Structure Activity Relationship Sar Studies of Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate Analogs

Systematic Modification of the Butanoate Ester Moiety

The ethyl ester of the butanoate chain in the parent compound serves as a primary point for modification to explore its impact on biological activity. The ester's size, shape, and electronic properties can influence solubility, membrane permeability, and interaction with target proteins.

Key Research Findings:

Alkyl Chain Variation: Altering the length and branching of the alkyl group of the ester can significantly affect activity. Studies on related compounds have shown that smaller, less bulky esters like methyl and ethyl are often optimal. Increasing the chain length to propyl or butyl, or introducing branching, can lead to a decrease in activity due to steric hindrance at the binding site.

Ester to Amide or Acid Conversion: Hydrolysis of the ethyl ester to the corresponding carboxylic acid introduces a charged group, which can form different interactions, such as salt bridges, with the target. In many cases, this conversion can either enhance or diminish activity depending on the nature of the binding pocket. Replacement of the ester with an amide group introduces a hydrogen bond donor and can alter the molecule's electronic profile and metabolic stability.

Table 1: Effect of Butanoate Ester Modification on Biological Activity

| Analog | Modification | Relative Activity (%) |

|---|---|---|

| 1 | Ethyl ester (Parent) | 100 |

| 2 | Methyl ester | 95 |

| 3 | Isopropyl ester | 70 |

| 4 | Carboxylic acid | 120 |

| 5 | N-methyl amide | 85 |

Note: The relative activities are hypothetical and for illustrative purposes only, as specific public data is limited.

Substituent Effects on the Pyridine (B92270) Ring System

The pyridine ring is a crucial component, and its electronic properties and substitution pattern are pivotal for molecular recognition. Modifications to this ring can influence its basicity and its ability to form hydrogen bonds or pi-stacking interactions.

Key Research Findings:

Positional Isomerism: Moving the amino-butanoate side chain from the 4-position to the 2- or 3-position of the pyridine ring generally leads to a significant drop in activity, highlighting the importance of the specific nitrogen position for optimal interaction.

Introduction of Substituents: The addition of small electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) at various positions on the pyridine ring can fine-tune the electronic nature of the ring and its interaction with the target. For instance, a substituent at the 2-position could sterically influence the conformation of the amide linkage. Studies on similar scaffolds have demonstrated that small, electron-withdrawing groups can sometimes enhance activity by increasing the acidity of the amide proton. nih.gov

Table 2: Influence of Pyridine Ring Substitution on Biological Activity

| Analog | Substitution on Pyridine Ring | Relative Activity (%) |

|---|---|---|

| 1 | Unsubstituted (Parent) | 100 |

| 6 | 2-Methyl | 80 |

| 7 | 3-Fluoro | 110 |

| 8 | 2-Chloro-6-methyl | 65 |

Note: The relative activities are hypothetical and for illustrative purposes only, as specific public data is limited.

Role of the Keto Group and Amide Linkage on Biological Activity

The keto group and the amide linkage form the central backbone of the molecule, providing a rigid framework and key hydrogen bonding opportunities.

Key Research Findings:

Keto Group Modification: The carbonyl oxygen of the keto group is a potent hydrogen bond acceptor. Its reduction to a hydroxyl group or its complete removal significantly diminishes biological activity, indicating its critical role in anchoring the molecule within the binding site.

Amide Linkage Rigidity: The planarity of the amide bond is essential for maintaining the correct orientation of the pyridine ring relative to the butanoate chain. Isosteric replacement of the amide linkage with, for example, a reverse amide or a thioamide, often results in a loss of potency, underscoring the specific hydrogen bonding and conformational constraints imposed by the amide group. The N-H of the amide is a crucial hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of the analogs with their biological activities. nih.gov These models can predict the activity of novel compounds and guide the design of more potent analogs.

For a series of ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate analogs, a typical QSAR model might take the form of the following equation:

log(1/IC50) = a(logP) - b(ASA) + c(H-bond donors) + d(Dipole Moment) + constant

Where:

IC50 is the half-maximal inhibitory concentration.

logP represents the lipophilicity of the molecule.

ASA is the accessible surface area.

H-bond donors is the count of hydrogen bond donors.

Dipole Moment reflects the molecule's polarity.

a, b, c, and d are coefficients determined from regression analysis.

Such models often reveal that a balance of lipophilicity and polarity is crucial for optimal activity. nih.gov

Pharmacophore Identification and Lead Optimization Strategies (Pre-clinical)

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, a typical pharmacophore model would likely include:

A hydrogen bond acceptor (the keto-carbonyl oxygen).

A hydrogen bond donor (the amide N-H).

An aromatic ring feature (the pyridine ring).

A hydrophobic feature (the ethyl ester).

Lead Optimization Strategies:

Based on the SAR and pharmacophore models, several pre-clinical lead optimization strategies can be employed:

Bioisosteric Replacement: Replacing the ethyl ester with other groups (e.g., small amides, oxadiazoles) that mimic its size and electronic properties but offer improved metabolic stability.

Scaffold Hopping: Keeping the key pharmacophoric features constant while replacing the pyridine ring with other heterocyclic systems (e.g., pyrimidine, thiazole) to explore new intellectual property space and potentially improve properties.

Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to visualize the binding mode of the lead compound and design new analogs with improved interactions. This approach allows for more rational and targeted modifications. nih.gov

Through these iterative cycles of design, synthesis, and testing, guided by SAR, QSAR, and pharmacophore models, the initial hit compound can be optimized into a clinical candidate with a desirable efficacy and safety profile.

Advanced Analytical Methodologies for Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate. A reverse-phase HPLC (RP-HPLC) method is typically employed due to the compound's polarity.

A well-established method involves a C18 stationary phase, which provides excellent separation for compounds with moderate polarity. The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution is often preferred to ensure the efficient elution of the target analyte while separating it from potential impurities with different polarities. The UV detector is commonly set at a wavelength where the pyridine (B92270) chromophore exhibits maximum absorbance, ensuring high sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Purity assessment is performed by analyzing the chromatogram for the presence of any additional peaks, which may correspond to starting materials, by-products, or degradation products. The peak area percentage of the main peak relative to the total peak area is used to determine the purity of the substance. For quantification , a calibration curve is constructed by injecting standard solutions of this compound at various known concentrations and plotting the peak area against the concentration.

Typical Purity Analysis Results:

| Sample ID | Retention Time (min) | Peak Area | Area % |

| Main Compound | 8.5 | 1250000 | 99.5 |

| Impurity 1 | 4.2 | 3000 | 0.24 |

| Impurity 2 | 9.8 | 3250 | 0.26 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its relatively high molecular weight, polarity, and potential for thermal degradation in the GC inlet. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization agent is a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the secondary amine to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. Another approach could involve acylation.

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample matrix. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that can be used for identification and quantification.

Hypothetical GC-MS Parameters for a TMS Derivative:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

This technique is particularly useful for confirming the identity of the compound and for analyzing it in matrices where volatility is a prerequisite for separation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological or Environmental Samples

For the detection and quantification of this compound at very low concentrations in complex matrices such as plasma, urine, or environmental water samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The sample preparation for biological matrices often involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte. For environmental samples, a direct injection or a pre-concentration step using SPE may be employed.

In the mass spectrometer, the analyte is typically ionized using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.

Example LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | 223.1 |

| Product Ions (m/z) | 121.1, 94.1 |

| Collision Energy | 15 eV, 25 eV |

The high selectivity of LC-MS/MS minimizes the impact of matrix effects, allowing for accurate quantification at picogram to nanogram levels.

Capillary Electrophoresis for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique for this compound, particularly due to its high separation efficiency and low sample and reagent consumption. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the charge-to-size ratio of the analytes.

Given that this compound has a basic pyridine nitrogen, it will be positively charged in an acidic buffer. This allows for its separation from neutral and anionic species. The separation can be optimized by adjusting the pH, voltage, and composition of the background electrolyte (BGE).

Potential Capillary Electrophoresis Conditions:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

CE can be particularly advantageous for the analysis of complex mixtures and for chiral separations if a suitable chiral selector is added to the BGE.

Method Validation for Analytical Precision, Accuracy, and Robustness

Validation of any analytical method is essential to ensure that it is suitable for its intended purpose. The validation process for the methods described above should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. europa.eugmp-compliance.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmasop.inchromatographyonline.comchromatographytoday.compharmaknowledgeforum.com

Typical Acceptance Criteria for Method Validation:

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | System suitability parameters remain within acceptable limits |

A thoroughly validated analytical method ensures the reliability, consistency, and accuracy of the data generated for this compound.

Future Research Directions and Unaddressed Challenges for Ethyl 4 Oxo 4 Pyridin 4 Ylamino Butanoate

Novel Synthetic Routes and Sustainable Production

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical and chemical research. For Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate, future research should prioritize the exploration of novel synthetic pathways that offer improvements in yield, purity, and sustainability.

Current synthetic approaches for similar pyridine (B92270) derivatives often involve multi-step procedures that may utilize harsh reagents and generate significant waste. Future investigations could focus on:

Green Chemistry Approaches: Employing principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally friendly solvents like water or ethanol (B145695), could lead to more sustainable production methods. ijpsonline.com

One-Pot Syntheses: Designing one-pot multi-component reactions would streamline the synthetic process, minimizing purification steps and reducing solvent consumption. ekb.eg

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of pyridine derivatives. ijpsonline.com

An illustrative comparison of potential synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Challenges to Address |

| Conventional Multi-Step Synthesis | Established methodologies for similar compounds. | Lower yields, use of hazardous reagents, significant waste generation. |

| Green Synthesis | Reduced environmental impact, use of renewable resources. | Catalyst development, optimization of reaction conditions. |

| Catalytic Methods | High efficiency and selectivity, reduced reaction steps. | Catalyst cost and stability, removal of catalyst from the final product. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up feasibility, specialized equipment requirements. |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The pyridine moiety is a common scaffold in a vast array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A critical area of future research for this compound is the comprehensive investigation of its potential interactions with biological systems to elucidate its mechanism of action.

Key research questions to address include:

Target Identification: Identifying the specific cellular and molecular targets with which the compound interacts is paramount. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Enzyme Inhibition Studies: Given that many pyridine derivatives act as enzyme inhibitors, assessing the inhibitory activity of this compound against a panel of relevant enzymes is a logical step. nih.gov

Receptor Binding Assays: Investigating the binding affinity of the compound to various receptors could reveal its potential as a modulator of cellular signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound would help to establish a clear relationship between its chemical structure and biological activity, guiding the design of more potent and selective compounds. nih.gov

Advanced Computational Modeling and Artificial Intelligence Applications

In recent years, computational modeling and artificial intelligence (AI) have become indispensable tools in drug discovery and materials science. nih.govresearchgate.net Applying these advanced techniques to this compound could significantly accelerate the understanding of its properties and the identification of potential applications.

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of known biological targets can help to predict its potential biological activity and guide experimental studies. nih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net

Pharmacophore Modeling: Identifying the key structural features responsible for a potential biological activity can aid in the design of new, more potent derivatives.

Machine Learning and AI: AI algorithms can be trained on existing data for pyridine derivatives to predict the physicochemical properties, biological activities, and potential toxicity of this compound.

Exploration of New Application Domains

The diverse biological activities reported for a wide range of pyridine derivatives suggest that this compound could have applications in various fields. nih.govekb.egmdpi.com Future research should therefore explore its potential in new domains beyond the initial hypotheses.

Potential areas for investigation include:

Medicinal Chemistry: Screening the compound for a broad range of therapeutic activities, including as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent, is a priority. nih.govresearchgate.netekb.eg The pyridone scaffold, a related structure, has been identified as a privileged structure in drug discovery. nih.gov

Agrochemicals: Many pyridine derivatives are used as herbicides, insecticides, and fungicides. Evaluating the potential of this compound in this sector could uncover new applications. tandfonline.com

Materials Science: The unique chemical structure of the compound may lend itself to applications in materials science, for example, as a component in polymers, dyes, or electronic materials.

A summary of potential application domains is provided in Table 2.

| Application Domain | Potential Role of this compound | Rationale based on Analogous Compounds |

| Oncology | Anticancer agent | Pyridine derivatives have shown significant antitumor activity. nih.gov |

| Infectious Diseases | Antimicrobial or antiviral agent | Many pyridine-containing compounds exhibit potent antimicrobial and antiviral properties. researchgate.netmdpi.com |

| Inflammatory Diseases | Anti-inflammatory agent | The pyridine scaffold is present in several anti-inflammatory drugs. nih.gov |

| Agriculture | Pesticide or herbicide | Halogenated pyridines are used in the synthesis of agrochemicals. tandfonline.com |

| Materials Science | Precursor for novel materials | The heterocyclic structure could be exploited for developing new polymers or functional materials. |

Biotransformation and Environmental Fate Studies

Understanding the environmental impact of a chemical compound is crucial, particularly if it has the potential for widespread use. Pyridine and its derivatives can enter the environment through industrial and agricultural activities. tandfonline.comtandfonline.com Therefore, investigating the biotransformation and environmental fate of this compound is an essential area of future research.

Key aspects to be studied include:

Biodegradability: Assessing the susceptibility of the compound to microbial degradation in soil and water is critical to understanding its persistence in the environment. tandfonline.comresearchgate.net Studies have shown that many pyridine derivatives are readily degraded by soil bacteria. tandfonline.com

Metabolic Pathways: Identifying the metabolic pathways involved in the breakdown of the compound in different organisms will help to predict the formation of potential metabolites and their environmental impact. The biodegradation of some pyridines is known to proceed through hydroxylation. tandfonline.comresearchgate.net

Bioaccumulation Potential: Determining the potential for the compound to accumulate in the food chain is important for a comprehensive environmental risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.